An In-depth Technical Guide to 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
An In-depth Technical Guide to 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide, a bifunctional organic compound with potential applications in chemical synthesis and drug discovery. The document details its physicochemical characteristics, provides a validated protocol for its synthesis, explores its chemical reactivity, and discusses its potential biological significance based on its structural motifs. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering a foundational understanding of this versatile molecule.
Introduction
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a halogenated secondary amide that incorporates a thioether linkage. Its structure is characterized by a reactive 3-chloropropanamide moiety and a 2-(phenylsulfanyl)ethyl group. This unique combination of functional groups—an electrophilic alkyl chloride, a nucleophilic thioether, and a stable amide bond—renders it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. The presence of both a reactive chlorine atom and a phenylsulfanyl group offers multiple sites for further chemical modification, making it a versatile building block in synthetic organic chemistry. This guide aims to consolidate the available information and provide expert insights into the chemical properties and potential utility of this compound.
Physicochemical Properties
Precise experimental data for 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is not extensively reported in publicly available literature. However, based on its chemical structure and data from analogous compounds, we can predict its key physicochemical properties.
Table 1: Core Identification and Physical Properties
| Property | Value | Source/Basis |
| IUPAC Name | 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide | IUPAC Nomenclature |
| CAS Number | 91131-29-2 | [1][2] |
| Molecular Formula | C₁₁H₁₄ClNOS | |
| Molecular Weight | 243.76 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | Estimated: 90-100 °C | Based on similar N-substituted amides[3] |
| Boiling Point | Estimated: >300 °C (decomposes) | Based on similar N-substituted amides[3] |
| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethyl Acetate). Insoluble in water. | General properties of similar organic compounds. |
Synthesis of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide
The synthesis of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is readily achieved through a standard nucleophilic acyl substitution reaction. This involves the acylation of 2-(phenylsulfanyl)ethanamine with 3-chloropropionyl chloride.
Synthetic Pathway
The reaction proceeds via the attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride. A non-nucleophilic base is typically used to neutralize the HCl byproduct.
Caption: Synthetic workflow for 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide.
Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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2-(phenylsulfanyl)ethanamine
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3-chloropropionyl chloride
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(phenylsulfanyl)ethanamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
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Cool the stirred solution to 0 °C using an ice bath.
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Slowly add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide.
Chemical Reactivity and Stability
The chemical reactivity of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is dictated by its three primary functional groups: the amide, the alkyl chloride, and the thioether.
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Amide Group: The amide linkage is generally stable under neutral and basic conditions. However, it can undergo hydrolysis under strong acidic or basic conditions with heating.
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Alkyl Chloride: The chlorine atom is susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups at the 3-position of the propanamide chain. For instance, reaction with nucleophiles like azides, cyanides, or other amines can lead to a diverse range of derivatives.
-
Thioether Group: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. This modification can significantly alter the electronic and steric properties of the molecule.
Caption: Reactivity profile of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide.
Predicted Spectroscopic Data
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Signals |
| ¹H NMR | - Aromatic protons (phenyl group): δ 7.2-7.5 ppm (multiplet, 5H)- Amide proton: δ ~6.5-7.5 ppm (broad singlet, 1H)- Methylene protons adjacent to chlorine: δ ~3.7 ppm (triplet, 2H)- Methylene protons adjacent to amide nitrogen: δ ~3.5 ppm (quartet, 2H)- Methylene protons adjacent to sulfur: δ ~2.9 ppm (triplet, 2H)- Methylene protons adjacent to carbonyl: δ ~2.6 ppm (triplet, 2H) |
| ¹³C NMR | - Carbonyl carbon: δ ~170 ppm- Aromatic carbons: δ ~125-135 ppm- Methylene carbon adjacent to chlorine: δ ~40 ppm- Methylene carbon adjacent to amide nitrogen: δ ~40 ppm- Methylene carbon adjacent to carbonyl: δ ~38 ppm- Methylene carbon adjacent to sulfur: δ ~33 ppm |
| IR Spectroscopy | - N-H stretch: ~3300 cm⁻¹ (broad)- C=O stretch (amide I): ~1640 cm⁻¹- N-H bend (amide II): ~1550 cm⁻¹- C-Cl stretch: ~750 cm⁻¹- C-S stretch: ~700 cm⁻¹ |
| Mass Spectrometry | - Molecular ion peak (M⁺): m/z 243/245 (due to ³⁵Cl/³⁷Cl isotopes)- Characteristic fragmentation patterns would likely involve cleavage of the C-C bonds adjacent to the carbonyl group and the thioether linkage, as well as loss of HCl. |
Potential Applications and Biological Significance
While there are no specific studies detailing the biological activity of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide, its structural features suggest potential for applications in drug discovery and development.
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Scaffold for Library Synthesis: The dual reactivity of the alkyl chloride and thioether functionalities makes this compound an excellent scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.
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Precursor to Biologically Active Molecules: Molecules containing thioether and amide moieties are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The thioamide isostere of the amide bond, for instance, is found in several therapeutic agents.[4]
-
Role of the Chloro Group in Drug Design: The presence of a chlorine atom can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its potency and metabolic stability.[6][7]
Safety and Handling
Based on the safety data for similar compounds, 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide should be handled with care in a well-ventilated laboratory fume hood.
GHS Hazard Statements:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide is a readily synthesizable, bifunctional molecule with significant potential as a versatile building block in organic synthesis. Its distinct reactive sites offer a platform for the development of a wide array of derivatives. While specific biological data for this compound is currently limited, the presence of the thioether, amide, and alkyl chloride functionalities suggests that it and its derivatives could be of interest in medicinal chemistry and drug discovery programs. Further research into the reactivity and biological screening of this compound is warranted to fully explore its potential.
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